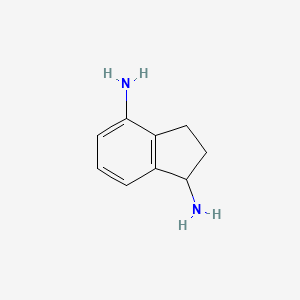
Indan-1,4-diamine
Cat. No. B8011780
M. Wt: 148.20 g/mol
InChI Key: FYDSNMUXGSWXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07598417B2
Procedure details


A solution of 4-nitro-indan-1-one O-methyl-oxime (5.31 g, 25.75 mmol) in 50 mL of TFA was mixed with Pd/C (150 mg) and hydrogenated at 50 psi for 14 hours. The resulting mixture was filtered through a pad of celite and the filtrate was concentrated to give the crude title compound, which was used in the next step without further purification. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ 1.90-2.03 (m, 1H), 2.41-2.53 (m, 3H), 2.63-3.18 (m, 2H), 4.65-4.75 (m, 1H), 7.00-7.13 (m, 1H), 7.18-7.27 (m, 2H), 8.31 (s, 2H).
Name
4-nitro-indan-1-one O-methyl-oxime
Quantity
5.31 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
CO[N:3]=[C:4]1[C:12]2[C:7](=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1>C(O)(C(F)(F)F)=O.[Pd]>[CH:4]1([NH2:3])[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([NH2:13])[C:7]=2[CH2:6][CH2:5]1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered through a pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC=2C(=CC=CC12)N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
